![molecular formula C10H21NO B1464098 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol CAS No. 1699407-61-8](/img/structure/B1464098.png)

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Übersicht

Beschreibung

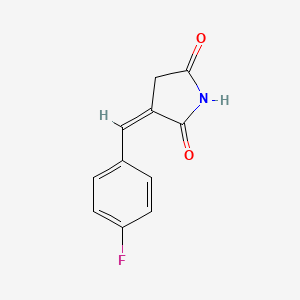

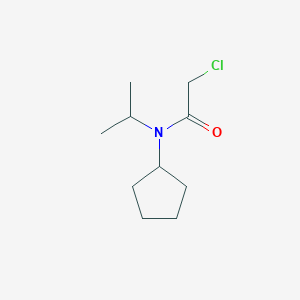

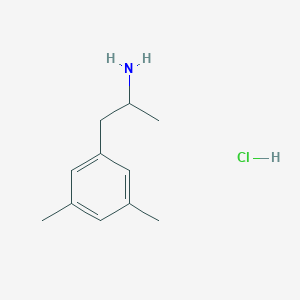

“1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 . It is also known by its CAS number: 1699407-61-8 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidin-4-yl ring attached to a propan-2-yl group and an ethan-1-ol group . The SMILES representation of the molecule isCC(C)N1CCC(CC1)C(C)O . Physical And Chemical Properties Analysis

The compound has a density of approximately 0.9±0.1 g/cm3 . It has a boiling point of 236.5±13.0 °C at 760 mmHg . The flash point is 83.7±18.5 °C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung und Entwicklung

Diese Verbindung wird bei der Synthese verschiedener pharmazeutischer Wirkstoffe verwendet. Ihre Struktur ist geeignet, stabile, bioaktive Moleküle zu bilden, die mit biologischen Zielen interagieren können. Zum Beispiel kann sie verwendet werden, um Analoga bekannter Medikamente zu erzeugen, um deren Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren .

Materialwissenschaften

In den Materialwissenschaften macht die Alkoholgruppe dieser Verbindung sie zu einem Kandidaten für die Verwendung als Monomer in Polymerisationsreaktionen. Polymere, die von solchen Monomeren abgeleitet sind, könnten Anwendungen bei der Herstellung neuer Arten von biokompatiblen Materialien haben .

Chemische Synthese

Als Baustein in der organischen Synthese kann diese Verbindung verwendet werden, um die Piperidin-4-yl-Gruppierung in größere Moleküle einzuführen. Dies ist besonders nützlich bei der Synthese komplexer organischer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie .

Analytische Chemie

In der analytischen Chemie könnten Derivate dieser Verbindung als Standards oder Reagenzien in chromatographischen Methoden oder spektroskopischen Analysen verwendet werden, um die Identifizierung und Quantifizierung von Substanzen zu erleichtern .

Biotechnologie

In der Biotechnologie könnte diese Verbindung an der Gestaltung kleiner Moleküle beteiligt sein, die die Aktivität von Enzymen oder anderen Proteinen modulieren können. Solche Moleküle können als Werkzeuge zum Verständnis biologischer Prozesse oder als potenzielle Therapeutika verwendet werden .

Nanotechnologie

Die Fähigkeit der Verbindung, stabile Wechselwirkungen mit verschiedenen Oberflächen zu bilden, kann in der Nanotechnologie genutzt werden. Sie könnte verwendet werden, um Nanopartikel zu funktionalisieren, die dann in zielgerichteten Medikamenten-Abgabesystemen oder diagnostischen Anwendungen eingesetzt werden können .

Wirkmechanismus

- Piperidine derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Target of Action

Mode of Action

Its piperidine nucleus remains a focal point in drug discovery . If you have any more specific questions or need additional details, feel free to ask! 😊

Biochemische Analyse

Biochemical Properties

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism . The interaction with GLS1 suggests that this compound may influence glutamine metabolism and related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their activity and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species (ROS) levels in mitochondria, indicating its potential impact on cellular oxidative stress . Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of this enzyme, which in turn affects glutamine metabolism . Additionally, this compound may influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound exhibits good metabolic stability and bioavailability . Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and optimal dosages for safe and effective use of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with GLS1 affects glutamine metabolism, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(1-propan-2-ylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMKTHIFPYBSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol](/img/structure/B1464024.png)

![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)

![1-[3-(Cyclopentyloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1464038.png)